molecular formula C37H42N6O8S B14007046 Cbz-L-Trp-L-Met-L-Asp-L-Phe-NH2

Cbz-L-Trp-L-Met-L-Asp-L-Phe-NH2

Cat. No.: B14007046
M. Wt: 730.8 g/mol
InChI Key: DLOHHVQNOMRHQK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Tetragastrin can be synthesized through solid-phase peptide synthesis (SPPS), a common method for producing peptides. The synthesis involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:

    Attachment of the first amino acid: The first amino acid, protected at the N-terminus, is attached to the resin.

    Deprotection: The N-terminal protecting group is removed to allow the next amino acid to couple.

    Coupling: The next protected amino acid is activated and coupled to the growing peptide chain.

    Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.

    Cleavage and deprotection: The completed peptide is cleaved from the resin, and all protecting groups are removed.

Industrial Production Methods

Industrial production of tetragastrin follows similar principles but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high purity and yield. The synthesized peptide is then purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry and amino acid analysis .

Chemical Reactions Analysis

Types of Reactions

Tetragastrin undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tetragastrin has several scientific research applications:

Mechanism of Action

Tetragastrin exerts its effects by binding to cholecystokinin B (CCKB) receptors, which are primarily found in the stomach and brain. Upon binding, tetragastrin stimulates the secretion of gastric acid by parietal cells in the stomach. This process involves the activation of intracellular signaling pathways, including the increase of intracellular calcium levels and the activation of protein kinases . In the brain, tetragastrin can induce anxiety and panic symptoms by modulating neurotransmitter release and neuronal activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Tetragastrin

Tetragastrin is unique because it is the smallest peptide fragment of gastrin that retains full biological activity. Its small size makes it easier to synthesize and study compared to larger peptides like gastrin. Additionally, tetragastrin’s ability to induce panic attacks in humans makes it a valuable tool in clinical research for testing anxiolytic drugs .

Properties

Molecular Formula

C37H42N6O8S

Molecular Weight

730.8 g/mol

IUPAC Name

4-[(1-amino-1-oxo-3-phenylpropan-2-yl)amino]-3-[[2-[[3-(1H-indol-3-yl)-2-(phenylmethoxycarbonylamino)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-oxobutanoic acid

InChI

InChI=1S/C37H42N6O8S/c1-52-17-16-28(34(47)42-31(20-32(44)45)36(49)41-29(33(38)46)18-23-10-4-2-5-11-23)40-35(48)30(19-25-21-39-27-15-9-8-14-26(25)27)43-37(50)51-22-24-12-6-3-7-13-24/h2-15,21,28-31,39H,16-20,22H2,1H3,(H2,38,46)(H,40,48)(H,41,49)(H,42,47)(H,43,50)(H,44,45)

InChI Key

DLOHHVQNOMRHQK-UHFFFAOYSA-N

Canonical SMILES

CSCCC(C(=O)NC(CC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)OCC4=CC=CC=C4

Origin of Product

United States

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